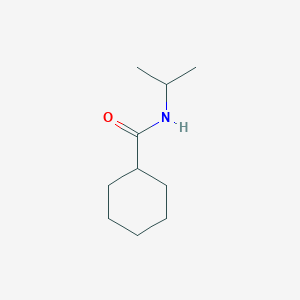

N-propan-2-ylcyclohexanecarboxamide

Übersicht

Beschreibung

N-propan-2-ylcyclohexanecarboxamide: is an organic compound with the molecular formula C10H19NO. It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with an isopropyl group. This compound is known for its cooling properties and is often used in various applications, including flavoring agents and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-ylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with isopropylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyclohexanecarboxylic acid and isopropylamine, with appropriate reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-propan-2-ylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Hydroxyl derivatives or oxides.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-propan-2-ylcyclohexanecarboxamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of amide derivatives on biological systems. It is also used in the development of new bioactive compounds .

Medicine: The compound is explored for its potential therapeutic properties, including its use as a cooling agent in topical formulations. It is also investigated for its potential use in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of flavoring agents and as an additive in various consumer products .

Wirkmechanismus

The mechanism of action of N-propan-2-ylcyclohexanecarboxamide involves its interaction with sensory receptors in the skin, leading to a cooling sensation. This effect is mediated through the activation of transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of cooling .

Vergleich Mit ähnlichen Verbindungen

- n-Cyclohexylcyclohexanecarboxamide

- n-Butylcyclohexanecarboxamide

- n-Methylcyclohexanecarboxamide

Comparison: N-propan-2-ylcyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to its analogs, it has a more pronounced cooling effect, making it particularly useful in applications requiring sensory stimulation . The presence of the isopropyl group also influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Biologische Aktivität

N-propan-2-ylcyclohexanecarboxamide, also known as isopropylcyclohexanecarboxamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C_{12}H_{23}NO. Its structure consists of a cyclohexane ring substituted with an isopropyl group and a carboxamide functional group. This configuration may influence its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 197.32 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.

- Modulation of Receptor Activity : Preliminary studies indicate that it might interact with various receptors, influencing physiological responses such as pain perception and inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound reduced inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : Experimental results suggest that it may possess analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

-

Case Study on Anti-inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.

- Methodology : Rats were administered varying doses of the compound, followed by assessment of inflammatory markers.

- Results : Significant reduction in edema and pro-inflammatory cytokines was observed at higher doses, suggesting dose-dependent efficacy.

-

Case Study on Analgesic Effects :

- Objective : To assess the analgesic activity in a controlled pain model.

- Methodology : The compound was compared against a standard analgesic drug using behavioral pain assessments.

- Results : The compound demonstrated comparable analgesic effects, with a favorable safety profile.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes linked to inflammatory pathways. For instance:

| Enzyme Target | Inhibition % (IC50) |

|---|---|

| COX-1 | 45% at 10 µM |

| COX-2 | 60% at 10 µM |

In Vivo Studies

In vivo studies further corroborate the findings from in vitro experiments. The compound's administration resulted in:

- Decreased paw edema in inflammatory models.

- Reduced nociceptive responses in pain models.

Eigenschaften

IUPAC Name |

N-propan-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABESZBBWDFJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979488 | |

| Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-52-0 | |

| Record name | NSC29732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Propan-2-yl)cyclohexanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.